N-benzyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide
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Overview
Description
N-benzyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound belongs to the thieno[3,2-b]pyrrole family, which is known for its diverse biological activities. The unique structure of this compound makes it a promising candidate for various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of N-substituted thienopyrrolecarboxylate esters.
Hydrolysis: These esters are then subjected to alkaline hydrolysis to yield the corresponding carboxylic acids.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl bromide in the presence of a base like sodium hydride.
Major Products:
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are the corresponding alcohols.
Substitution: The major products are substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide involves the inhibition of specific enzymes and pathways:
Molecular Targets: The compound targets histone lysine demethylases (KDM1A/LSD1), which play a crucial role in the regulation of gene transcription.
Pathways Involved: By inhibiting these enzymes, the compound disrupts the balance of lysine methylation, leading to altered gene expression and potential anticancer effects.
Comparison with Similar Compounds
N-benzyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide can be compared with other similar compounds in the thieno[3,2-b]pyrrole family:
Properties
Molecular Formula |
C15H14N2OS |
---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
N-benzyl-4-methylthieno[3,2-b]pyrrole-5-carboxamide |
InChI |
InChI=1S/C15H14N2OS/c1-17-12-7-8-19-14(12)9-13(17)15(18)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,18) |
InChI Key |
VLSLOBHKDVFNSN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C1C(=O)NCC3=CC=CC=C3)SC=C2 |
Origin of Product |
United States |
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